molecular formula C15H11N3O4 B1507956 Methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate CAS No. 885276-47-1

Methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B1507956
CAS No.: 885276-47-1
M. Wt: 297.26 g/mol
InChI Key: FHYNTIUTGDLUND-UHFFFAOYSA-N
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Description

Methyl 6-nitro-3-phenylimidazo[1,2-a]pyridine-2-carboxylate is a nitro-substituted imidazopyridine derivative characterized by a phenyl group at position 3, a nitro group at position 6, and a methyl ester at position 2. These derivatives are typically synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution reactions, yielding products validated through NMR, HRMS, and ESI-MS analyses .

Properties

IUPAC Name

methyl 6-nitro-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-22-15(19)13-14(10-5-3-2-4-6-10)17-9-11(18(20)21)7-8-12(17)16-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYNTIUTGDLUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722985
Record name Methyl 6-nitro-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-47-1
Record name Methyl 6-nitro-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-nitro-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Synthesis Using β-Nitrostyrene and 2-Aminopyridine

A detailed synthetic procedure reported involves the reaction of trans-β-nitrostyrene with 2-aminopyridine in the presence of iodine and hydrogen peroxide in DMSO at 70 °C for 20 hours under air atmosphere. The reaction proceeds via oxidative cyclization to form the 3-nitro-2-phenylimidazo[1,2-a]pyridine intermediate, which can be further esterified to yield the methyl 6-nitro derivative.

  • Reaction Scheme:

    $$
    \text{trans-}\beta\text{-nitrostyrene} + \text{2-aminopyridine} \xrightarrow[\text{H}2\text{O}2]{\text{I}_2, \text{DMSO}, 70^\circ C} \text{3-nitro-2-phenylimidazo[1,2-a]pyridine}
    $$

  • Work-up: The reaction mixture is washed with sodium thiosulfate solution and water, extracted with ethyl acetate, dried over magnesium sulfate, and concentrated under reduced pressure. Purification is done by flash chromatography.

  • Yield: Approximately 75% isolated yield of 3-nitro-2-phenylimidazo[1,2-a]pyridine (precursor to the methyl ester) was reported.

  • Characterization: The product was confirmed by ^1H NMR and ^13C NMR spectroscopy, showing characteristic chemical shifts consistent with the nitro-substituted imidazo[1,2-a]pyridine ring system.

Esterification to Form Methyl 6-nitro-3-phenylimidazo[1,2-a]pyridine-2-carboxylate

Following the formation of the imidazo[1,2-a]pyridine core, the carboxylate methyl ester group at position 2 can be introduced by esterification of the corresponding carboxylic acid intermediate using methanol under acidic or dehydrating conditions.

Optimization of Reaction Conditions

Researchers have investigated the effects of bases and catalysts on the yield and purity of imidazo[1,2-a]pyridine derivatives:

Entry Base Equivalents Reaction Time (min) Isolated Yield (%)
1 NaOH 1.0 20 53
2 NaOH 1.5 20 66
3 NaOH 2.0 20 71
4 NaOH 16.0 20 78
5 K2CO3 1.0 20 57
6 K2CO3 1.5 20 73
7 K2CO3 2.0 20 76
8 K2CO3 4.0 20 82

Reaction conditions: Acetophenone derivative, 2-aminopyridine, iodine, and 20 mol% [BMIM]BF4 under ultrasound irradiation at 30–35 °C for 2.5 hours, followed by base treatment at 40–45 °C.

This data indicates that potassium carbonate at 4 equivalents provides the highest yield (82%) under the tested conditions, highlighting the importance of base selection and stoichiometry in optimizing the synthesis.

Summary of Key Research Findings

  • Catalysis: Ionic liquids such as [BMIM]BF4 serve as effective catalysts, enabling milder reaction conditions and shorter reaction times compared to traditional methods.
  • Ultrasound Irradiation: The use of ultrasound enhances reaction rates and yields by improving mass transfer and mixing.
  • Base Effects: Both the type and amount of base significantly influence the conversion and yield of the desired imidazo[1,2-a]pyridine product.
  • Oxidative Cyclization: Iodine and hydrogen peroxide facilitate oxidative cyclization, crucial for forming the nitro-substituted imidazo ring.
  • Purification: Flash chromatography on silica gel with hexane/ethyl acetate mixtures effectively isolates the target compound with high purity.

Comparative Table of Preparation Parameters

Parameter Details Notes
Starting materials trans-β-nitrostyrene, 2-aminopyridine Nitro group introduced via β-nitrostyrene
Catalyst Iodine, [BMIM]BF4 (ionic liquid) Enhances reaction efficiency
Oxidant 35% aqueous hydrogen peroxide Promotes oxidative cyclization
Solvent DMSO Polar aprotic solvent
Temperature 30–70 °C Ultrasound-assisted at lower temperatures possible
Reaction time 2.5–20 hours Longer times for full conversion
Base K2CO3 or NaOH K2CO3 (4 equiv) gives highest yield
Work-up Aqueous washing, extraction, drying, chromatography Standard organic purification steps
Yield 75–82% High yield with optimized conditions

Chemical Reactions Analysis

Types of Reactions: Methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of a different class of compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or acyl chlorides (RCOCl).

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Bromo- or acyl-substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate has garnered attention for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, particularly in the realm of cancer research and antimicrobial activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Research has also highlighted the compound's efficacy against certain bacterial strains, suggesting a role as a potential antimicrobial agent. The nitro group in its structure may contribute to its bioactivity by facilitating electron transfer processes that disrupt microbial cell function.

Material Science

The unique chemical structure of this compound allows for its incorporation into polymer matrices and nanomaterials.

Polymer Composites

Incorporating this compound into polymer composites can enhance thermal stability and mechanical properties. Such enhancements are crucial for developing advanced materials used in aerospace and automotive industries.

Nanotechnology

The compound's ability to form stable nanoparticles opens avenues for drug delivery systems that can target specific tissues or cells, minimizing side effects associated with conventional therapies.

Biological Research

In biological research, this compound serves as a valuable tool for studying biological pathways and mechanisms.

Enzyme Inhibition Studies

Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into disease mechanisms and the development of new therapeutic strategies.

Cell Signaling Research

The compound's interaction with cellular signaling pathways is being explored to understand better how it can modulate cellular responses in health and disease contexts.

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Polymer CompositesEnhanced mechanical properties in PLA composites by incorporating varying concentrations of the compound, leading to improved tensile strength.

Mechanism of Action

The mechanism by which Methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group, in particular, plays a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-donating groups (e.g., ethyl in 10u ) may enhance reaction efficiency compared to methyl (10t ), as seen in the higher yield (51.4% vs. 39.5%) .
  • Melting Points : Nitro and halogen substituents (e.g., Cl in ) generally increase melting points due to stronger intermolecular forces. However, 10u ’s higher melting point (286.5–287.9°C) compared to 10t (172.8–174.3°C) suggests quinazoline-amine interactions dominate over ester groups .

Physicochemical Property Comparisons

pKa and Solubility
  • Target Compound : Predicted pKa ~5.10 (based on imidazo[1,2-a]pyridine analogs in ), suggesting moderate solubility in polar solvents.
  • Sodium imidazo[1,2-a]pyridine-2-carboxylate () : As a sodium salt, it exhibits higher aqueous solubility (mp 212–213°C) compared to methyl/ethyl esters .
  • Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate () : The chloro substituent likely reduces solubility relative to nitro or methoxy groups due to increased hydrophobicity.
Stability and Reactivity
  • Nitro Group: The -NO₂ group in the target compound may enhance electrophilic reactivity, facilitating nucleophilic aromatic substitution or reduction reactions.
  • Methoxy Group : Methoxy-substituted analogs (e.g., 10a in ) show lower metabolic stability due to demethylation pathways in vivo.

Biological Activity

Methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate (CAS No. 885276-47-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H11N3O4
  • Molecular Weight : 297.27 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine structure with a nitro group and a phenyl ring, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundA549 (lung cancer)1.68
Similar DerivativeSW620 (colorectal cancer)0.060

In a study focusing on the mechanism of action, it was found that these compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of related imidazo compounds demonstrated activity against Mycobacterium tuberculosis and other bacterial strains. The specific activity of this compound against these pathogens remains to be fully characterized but shows promise based on structural similarities with other active derivatives .

Anti-inflammatory Effects

In pharmacological testing, this compound has been investigated for anti-inflammatory properties. Compounds in this class have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Q & A

Q. Advanced

  • Reactivity prediction : Use Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Software like AutoDock Vina or Glide evaluates binding affinity to biological targets (e.g., kinases, COX-2) .
  • ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, CYP450 interactions) to prioritize derivatives .

How should researchers design experiments to evaluate the compound’s biological mechanisms?

Q. Basic

  • In vitro assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or cytotoxicity using MTT assays .
  • Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with positive controls (e.g., celecoxib) .

Q. Advanced

  • Target identification : Employ chemoproteomics (e.g., activity-based protein profiling) or CRISPR-Cas9 gene editing to validate molecular targets .
  • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .

What methodologies address challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Process intensification : Optimize solvent recycling (e.g., ethanol in cyclization steps) and switch from batch to flow chemistry for improved heat/mass transfer .
  • Catalyst recycling : Immobilize metal catalysts (e.g., Pd on silica) to reduce costs and metal leaching .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material variability using PAT (Process Analytical Technology) .

How can researchers reconcile conflicting bioactivity data across studies?

Q. Advanced

  • Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay protocols .
  • Dose-response reevaluation : Use Hill slope modeling to assess whether discrepancies arise from non-linear pharmacokinetics .
  • Orthogonal assays : Validate findings with independent methods (e.g., switch from MTT to ATP-based viability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate
Reactant of Route 2
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Methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.